molecular formula C7H16O4 B1631391 1,1,1,3-Tetramethoxypropane CAS No. 77197-59-2

1,1,1,3-Tetramethoxypropane

Cat. No.: B1631391
CAS No.: 77197-59-2
M. Wt: 164.2 g/mol
InChI Key: OSFYRJIHPBMDPW-UHFFFAOYSA-N
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Description

1,1,1,3-Tetramethoxypropane is a useful research compound. Its molecular formula is C7H16O4 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3-tetramethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c1-8-6-5-7(9-2,10-3)11-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFYRJIHPBMDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448327
Record name 1,1,1,3-tetramethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77197-59-2
Record name 1,1,1,3-tetramethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1,1,3,3 Tetramethoxypropane

Understanding Malondialdehyde (MDA) and Lipid Peroxidation

Malondialdehyde is a naturally occurring product of lipid peroxidation, a process where oxidative stress leads to the degradation of lipids in cell membranes. himedialabs.com The measurement of MDA is a key indicator of oxidative damage in biological systems. However, MDA itself is not stable for storage, making it difficult to use as a reliable standard for calibration in assays. wikipedia.org

The Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation by detecting MDA. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically. researchgate.net

1,1,1,3-Tetramethoxypropane as a Stable MDA Standard

Due to its stability, this compound is the preferred compound for creating MDA standards for the TBARS assay and other analytical methods. lookchem.com Through controlled acid hydrolysis, a precise concentration of MDA can be generated in solution. sigmaaldrich.com This allows for the creation of accurate standard curves to quantify the amount of MDA in biological samples.

Applications of 1,1,1,3 Tetramethoxypropane in Advanced Research

Selected Applications in Organic Synthesis

As a stable equivalent of 1,3-dicarbonyl functionality, this compound is a valuable intermediate in the synthesis of various organic compounds, particularly heterocyclic systems. lookchem.com

This compound is used as a key building block for constructing pyrimidine (B1678525) and pyrazole (B372694) rings, which are core structures in many pharmaceuticals. For example, it can be reacted with 5-aminopyrazoles under acidic conditions to synthesize pyrazolo[1,5-a]pyrimidine derivatives. nih.gov These compounds are investigated for their potential as kinase inhibitors for cancer treatment. nih.gov The reaction involves the in-situ generation of malondialdehyde from this compound, which then undergoes condensation with the aminopyrazole.

Cellular and Molecular Biology Research

Use as a Biochemical Reagent

In biochemical and clinical research, this compound is primarily used to prepare malondialdehyde standards for assays that assess oxidative stress. sigmaaldrich.comlookchem.com

Applications in Food Science and Industrial Settings

The compound is also utilized in food science to study lipid peroxidation in food products, which is a key factor in determining shelf-life and nutritional quality. By quantifying MDA levels, researchers can assess the extent of oxidative degradation in foods.

Analytical Methodologies

Standard solutions of MDA are prepared by the acid-catalyzed hydrolysis of this compound. A stock solution of this compound is diluted in an acidic solution (e.g., dilute HCl or sulfuric acid) and incubated to ensure complete conversion to MDA. biocompare.com This freshly prepared MDA solution is then used to create a series of dilutions for generating a calibration curve.

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC/DAD) offers a more specific and sensitive method for quantifying MDA compared to the traditional TBARS colorimetric assay.

In a typical HPLC/DAD method, the MDA generated from this compound (or extracted from a sample) is first derivatized with a reagent like 2,4-dinitrophenylhydrazine (DNPH) or reacted with TBA. The resulting adduct is then separated and quantified. A study detailing this method for rodent brain tissue outlined the following parameters:

ParameterSpecification
Column Supelcosil LC-18 (3 µm)
Mobile Phase Isocratic elution with 14% acetonitrile and 86% phosphate buffer (20 mM, pH 6) nih.gov
Flow Rate 1 mL/min nih.gov
Injection Volume 100 µL nih.gov
Detection Wavelength 532 nm (for the MDA-TBA adduct) nih.gov
Analysis Time 1.5 min nih.gov

This method demonstrates good linearity and precision for the quantification of MDA. nih.gov

The spectrophotometric TBARS assay remains a common technique for assessing lipid oxidation. The process involves reacting the sample (or MDA standard derived from this compound) with TBA in an acidic medium, followed by heating.

A representative protocol for the TBARS assay using this compound for the standard curve is as follows:

Sample/Standard Preparation : A supernatant from a sample (e.g., tissue homogenate) or a prepared MDA standard is placed in a tube. mmpc.org

Reaction : An equal volume of 0.67% (w/v) TBA solution is added. mmpc.org

Incubation : The mixture is incubated in a boiling water bath for approximately 10 minutes to facilitate the reaction. mmpc.org

Measurement : After cooling, the absorbance of the resulting pink-colored solution is measured with a spectrophotometer at a wavelength of 532 nm. mmpc.orgh-h-c.com

Quantification : The concentration of MDA in the sample is determined by comparing its absorbance to the standard curve generated from the this compound-derived MDA standards. mdpi.com

Theoretical and Computational Investigations of 1,1,3,3 Tetramethoxypropane

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools for investigating the fundamental properties of 1,1,3,3-tetramethoxypropane (B13500). These methods allow for the determination of the molecule's three-dimensional structure, electron distribution, and energetic properties.

Detailed computational studies on simple acyclic acetals, which share structural motifs with 1,1,3,3-tetramethoxypropane, have been conducted using methods like Density Functional Theory (DFT) and ab initio calculations. researchgate.netacs.org For instance, studies on dimethoxymethane (B151124), the simplest acetal (B89532), have identified various stable conformers (e.g., GG, TG) and have quantified their energy differences and interconversion barriers. researchgate.net These calculations often employ basis sets such as 6-31++G** to ensure accuracy. researchgate.net Molecular modeling can also generate interactive 3D representations of the molecule, revealing its spatial arrangement. imperial.ac.uk

While specific DFT calculations for 1,1,3,3-tetramethoxypropane are not extensively reported in publicly available literature, the principles from studies on smaller acetals can be extrapolated. Such calculations would typically involve geometry optimization to find the lowest energy conformation and frequency calculations to confirm it as a true minimum on the potential energy surface.

Table 1: Hypothetical Calculated Properties of 1,1,3,3-Tetramethoxypropane

PropertyHypothetical ValueMethod/Basis Set (Example)
Optimized Ground State Energy-537.0 HartreeB3LYP/6-31G
Dipole Moment1.5 DebyeB3LYP/6-31G
HOMO Energy-9.8 eVB3LYP/6-31G
LUMO Energy2.1 eVB3LYP/6-31G
HOMO-LUMO Gap11.9 eVB3LYP/6-31G*

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from quantum chemical calculations. They are based on general trends for similar organic molecules.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving 1,1,3,3-tetramethoxypropane. A primary reaction of this compound is its acid-catalyzed hydrolysis to form malondialdehyde. researchgate.net Theoretical studies can model the step-by-step pathway of this hydrolysis, including the protonation of an oxygen atom, the cleavage of a carbon-oxygen bond, and the subsequent steps leading to the final products.

Furthermore, computational methods have been applied to understand the mechanisms of more complex reactions where 1,1,3,3-tetramethoxypropane serves as a key reactant. For example, DFT has been used to study the TiCl₄-catalyzed formal [3+3] cyclization of 1,3-bis(silyl enol ethers) with 1,1,3,3-tetramethoxypropane. imperial.ac.uk These studies calculate the energies of reactants, transition states, and products to map out the entire reaction coordinate, thereby rationalizing experimental observations such as regioselectivity. imperial.ac.uk

Table 2: Hypothetical Energy Profile for the First Step of Acid-Catalyzed Hydrolysis of 1,1,3,3-Tetramethoxypropane

SpeciesRelative Energy (kcal/mol)
1,1,3,3-Tetramethoxypropane + H₃O⁺0.0
Transition State for Protonation+5.2
Protonated 1,1,3,3-Tetramethoxypropane + H₂O-10.5
Transition State for C-O Bond Cleavage+15.8
Intermediate Carbocation + Methanol (B129727) + H₂O+8.3

Note: This table presents a hypothetical energy profile to illustrate the application of computational chemistry in reaction mechanism studies. The values are representative and not from a specific published study on 1,1,3,3-tetramethoxypropane.

Structure-Reactivity Relationships and Conformational Analysis

The reactivity of 1,1,3,3-tetramethoxypropane is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis, aided by computational methods, explores the different spatial arrangements of the molecule and their relative energies. For acyclic acetals, the conformation is heavily influenced by stereoelectronic effects, such as the anomeric effect, which involves the interaction between an oxygen lone pair and an adjacent anti-periplanar σ* orbital of a C-O bond. acs.org

In 1,1,3,3-tetramethoxypropane, rotation around the various C-C and C-O bonds can lead to a multitude of conformers. Computational studies on analogous but simpler molecules like dimethoxymethane and 1,3-dioxanes reveal that certain conformations are preferred due to a balance of steric and electronic effects. researchgate.netacs.org For instance, a "gauche" arrangement around the C-O bonds is often favored. rsc.org Understanding the conformational landscape is crucial as the accessibility and reactivity of the acetal groups can vary significantly between different conformers. The relationship between the structure and the inhibitory activity of compounds synthesized from 1,1,3,3-tetramethoxypropane has been explored using 3D QSAR models.

Table 3: Hypothetical Relative Energies of 1,1,3,3-Tetramethoxypropane Conformers

Conformer Description (Rotation around C2-C3 bond)Relative Energy (kcal/mol)Key Dihedral Angles (O-C-C-C)
Anti0.0~180°
Gauche+0.8~60°
Eclipsed (Transition State)+4.5~0°

Note: This table provides a simplified, hypothetical view of the conformational energetics of 1,1,3,3-tetramethoxypropane, drawing parallels from studies on simpler alkanes and ethers. The actual conformational landscape is more complex due to multiple rotatable bonds.

Advanced Research Topics and Future Perspectives of 1,1,3,3 Tetramethoxypropane

Catalytic Applications Beyond Direct Synthesis

While the synthesis of 1,1,3,3-tetramethoxypropane (B13500) itself is well-documented, its true potential is emerging in its application as a reactant and structural component in various catalyzed reactions. It serves as a key intermediate, providing a three-carbon backbone for the synthesis of more complex molecules. hbjhchem.comtcichemicals.com

One significant application is in the agrochemical industry for the preparation of sulfonylurea herbicides. hbjhchem.com In a process outlined in patent literature, 1,1,3,3-tetramethoxypropane reacts with acetic anhydride (B1165640) in the presence of a zinc chloride catalyst. This reaction forms a crucial intermediate, (2-cis,4-trans)-2-ethanesulfonyl-5-methoxy-2,4-pentadienenitrile, which is a precursor to the herbicide mesotrione.

In the realm of medicinal chemistry, 1,1,3,3-tetramethoxypropane is utilized in acid-catalyzed reactions to synthesize novel heterocyclic compounds with potential therapeutic properties. For instance, an acid-catalyzed transacetalation reaction between 1,1,3,3-tetramethoxypropane and dimethyl (2R,3S)-2,3-dimercaptosuccinate yields a cis-4,5-dimethoxycarbonyl-2-(2',2'-dimethoxyethyl)-1,3-dithiolane. This derivative serves as a foundation for creating a series of antitumor agents.

Furthermore, its role as a crosslinking agent in polymer chemistry highlights another facet of its catalytic utility. lookchem.com It can be used in polymerization reactions to modify and enhance the properties of polymers and resins, improving durability and stability. hbjhchem.comlookchem.com

Table 1: Examples of Catalyzed Reactions Involving 1,1,3,3-Tetramethoxypropane

Catalyst SystemReactantsProduct/IntermediateApplication Area
Zinc Chloride1,1,3,3-Tetramethoxypropane, Acetic Anhydride, Ethanesulfonylacetonitrile2-Ethanesulfonyl-5-methoxy-2,4-pentadienenitrileAgrochemicals (Herbicides)
Acid Catalyst1,1,3,3-Tetramethoxypropane, Dimethyl (2R,3S)-2,3-dimercaptosuccinatecis-4,5-dimethoxycarbonyl-2-(2',2'-dimethoxyethyl)-1,3-dithiolanePharmaceuticals (Antitumor Agents)

Role in Enhanced Drug Formulation and Bioavailability Studies

The direct role of 1,1,3,3-tetramethoxypropane in final drug formulations or as a bioavailability enhancer is not extensively documented. Its primary contribution to the pharmaceutical sector is as a versatile chemical intermediate and a building block in the synthesis of active pharmaceutical ingredients (APIs). hbjhchem.comlookchem.com Its stable nature makes it an effective protecting group during complex syntheses, ensuring that reactions proceed with higher yields and greater purity of the target drug molecule. hbjhchem.com

Its utility is demonstrated in the synthesis of compounds for studying cellular processes. For example, it was used in research investigating the effect of Salvianolic acid A on the migration and proliferation of vascular smooth muscle cells, where it likely served as a precursor in the synthesis of a necessary reagent. sigmaaldrich.comsigmaaldrich.com

While its structural analog, 1,1,3,3-tetraethoxypropane (B54473), has been explored for its potential to enhance the solubility of poorly soluble APIs and thereby improve bioavailability, similar applications for the methoxy (B1213986) variant are not yet established in the literature. The current focus remains on its foundational role in the synthesis of novel medicinal compounds rather than its application as an excipient in drug formulation. hbjhchem.comlookchem.com

Exploration of Novel Derivatives and Structurally Related Analogues

A significant area of advanced research involves using 1,1,3,3-tetramethoxypropane as a starting platform to create novel derivatives with specialized functions. Its ability to undergo acid-catalyzed hydrolysis to release the reactive dialdehyde (B1249045), malondialdehyde, makes it a powerful tool for constructing complex heterocyclic systems and other functionalized molecules. smolecule.comsigmaaldrich.com

Key research findings include:

Anticancer Agents: In one study, 1,1,3,3-tetramethoxypropane was reacted with 4-arylpyrazol-5-amines to synthesize a library of 25 novel pyrazolo[1,5-a]pyrimidines. One of these derivatives, 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole, showed significant in-vitro anticancer activity against ovarian cancer cell lines and selectively inhibited specific kinases.

Antitumor Precursors: Researchers have synthesized novel cis-2,4,5-trisubstituted-1,3-dithiolane analogs from 1,1,3,3-tetramethoxypropane. These analogs, after further modification, exhibited remarkable in-vivo antitumor activity, with potency comparable to the established chemotherapeutic drug cytarabine.

Functionalized Polymers: A brominated derivative, 2-Bromo-1,1,3,3-tetramethoxypropane (2-Br-TMP), has been synthesized. This derivative is then used to functionalize polymers like poly(vinylamine), creating materials with new reactive sites.

Aromatic Aldehydes: The compound serves as a precursor for synthesizing substituted malonaldehyde derivatives, such as 2-Phenylmalonaldehyde, through hydrolysis and subsequent functionalization.

Table 2: Selected Novel Derivatives of 1,1,3,3-Tetramethoxypropane

Derivative ClassSynthetic ApproachPotential Application
Pyrazolo[1,5-a]pyrimidinesReaction with 4-arylpyrazol-5-aminesAnticancer therapeutics
cis-2,4,5-trisubstituted-1,3-dithiolanesAcid-catalyzed transacetalationAntitumor agents
2-Bromo-1,1,3,3-tetramethoxypropaneBromination of the parent compoundIntermediate for polymer functionalization
2-PhenylmalonaldehydeHydrolysis and electrophilic aromatic substitutionBiochemical probe, synthesis intermediate

Integration within Sustainable Chemistry Frameworks

1,1,3,3-Tetramethoxypropane is finding relevance within the principles of sustainable and green chemistry, primarily through its application in biomass utilization and medical technology development.

A notable application is its use as an internal standard in the gas chromatography/mass spectrometry (GC/MS) analysis of bio-oil. Bio-oil, produced from the fast pyrolysis of biomass like pine wood, is a complex mixture that represents a renewable feedstock for fuels and chemicals. Accurate quantitative analysis is crucial for developing and optimizing the catalytic processes that upgrade bio-oil into valuable products. The use of 1,1,3,3-tetramethoxypropane in this analytical context supports the broader goal of creating a circular carbon economy based on renewable resources.

In a different approach towards sustainability, research has focused on developing materials for a wearable artificial kidney to improve the quality of life for patients with end-stage kidney disease. This research explores how 1,3-dialdehyde structures, which can be derived from precursors like 1,1,3,3-tetramethoxypropane, react with and remove the uremic toxin urea (B33335) under physiological conditions. This work aims to create more efficient and portable dialysis systems, representing a significant contribution to sustainable healthcare solutions.

Emerging Applications in Electronics and Semiconductor Industries

Recent research has unveiled the potential of 1,1,3,3-tetramethoxypropane in the field of materials science for electronics. Its ability to be transformed into thin, functional films opens up possibilities for its use in novel electronic components.

One of the most direct applications is the creation of plasma-polymerized 1,1,3,3-tetramethoxypropane (PPTMP) thin films. Studies on the alternating current (AC) electrical properties of these films are underway to characterize their potential for use in electronic devices.

Furthermore, 1,1,3,3-tetramethoxypropane has been used in the synthesis of advanced metal-organic frameworks (MOFs). In one study, it was used in a condensation reaction to create a material with a conjugated pathway for charge carriers. This resulting MOF exhibited electrical conductivity and was classified as a semiconductor, demonstrating the potential of using 1,1,3,3-tetramethoxypropane as a building block for functional electronic materials.

Table 3: Applications of 1,1,3,3-Tetramethoxypropane in Electronics

ApplicationDescriptionResulting Material Property
Thin Film DepositionPlasma polymerization of the monomerCreation of PPTMP thin films with specific electrical properties
MOF SynthesisCondensation reaction with other organic linkersFormation of a semiconducting material with charge carrier pathways

Translational Research and Commercial Implications

The journey of 1,1,3,3-tetramethoxypropane from a laboratory chemical to a commercially relevant intermediate is well-supported by patent literature and its application in industrial synthesis. This translational aspect underscores its economic importance.

The agrochemical industry represents a major commercial application. Patents describe processes for the industrial-scale production of 1,1,3,3-tetramethoxypropane as a key starting material for herbicides. google.com Its role as a skeleton-forming agent for creating pyrimidine (B1678525) derivatives, which are common structures in agrochemicals, highlights its value. google.com

In the pharmaceutical sector, its use as an intermediate for synthesizing drugs, including potential anticancer and antitumor agents, signifies its importance in translational medicine. hbjhchem.com The development of more efficient, industrial-scale synthesis methods for 1,1,3,3-tetramethoxypropane and its derivatives is a direct response to its growing demand in these fields. google.com

Moreover, its application in developing advanced materials, such as specialized polymers, resins, and coatings with enhanced durability and flexibility, points to its commercial potential beyond the life sciences. hbjhchem.com The research into a wearable artificial kidney, while still in the exploratory phase, is a prime example of translational research that could have profound commercial and societal implications if successful.

Safety, Handling, and Environmental Considerations in 1,1,3,3 Tetramethoxypropane Research

Hazard Identification and Risk Assessment in Laboratory Settings

A comprehensive risk assessment is the foundation of safe laboratory practice. For 1,1,3,3-tetramethoxypropane (B13500), this involves a detailed evaluation of its flammability, potential for peroxide formation, and other reactive hazards.

1,1,3,3-Tetramethoxypropane is a flammable liquid and vapor apolloscientific.co.uktcichemicals.comfishersci.com. Its vapor can form explosive mixtures with air, particularly at elevated temperatures apolloscientific.co.uksigmaaldrich.comcymitquimica.com. The flash point of 1,1,3,3-tetramethoxypropane has been reported at 54 °C (129 °F) avantorsciences.comavantorsciences.com, 54 °C (134.6 °F) in a closed cup test sigmaaldrich.com, and 57 °C in a closed cup test according to DIN 51755 Part 1 sigmaaldrich.com. This indicates that the liquid can be ignited by sparks, open flames, or hot surfaces apolloscientific.co.uktcichemicals.com. Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back apolloscientific.co.uksigmaaldrich.comcymitquimica.com. In the event of a fire, heating may cause container expansion or decomposition, leading to violent rupture apolloscientific.co.uk. Combustion can produce toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO2) cymitquimica.comscbt.com.

Flammability Data for 1,1,3,3-Tetramethoxypropane
Flash Point 54 °C - 57 °C avantorsciences.comavantorsciences.comsigmaaldrich.com
GHS Hazard Class Flammable Liquid, Category 3 sigmaaldrich.comcymitquimica.com
Explosive Limits Data not readily available, but vapors can form explosive mixtures with air sigmaaldrich.comcymitquimica.comcapotchem.cntcichemicals.comspectrumchemical.com
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2) cymitquimica.comscbt.com

To mitigate these risks, it is imperative to keep 1,1,3,3-tetramethoxypropane away from heat, sparks, open flames, and other ignition sources tcichemicals.comtcichemicals.com. The use of explosion-proof electrical, ventilating, and lighting equipment is essential apolloscientific.co.uktcichemicals.com. Additionally, non-sparking tools should be used when handling the compound, and measures should be taken to prevent the buildup of static electricity, including grounding and bonding of containers and receiving equipment apolloscientific.co.uktcichemicals.com.

Similar to other ethers, acetals like 1,1,3,3-tetramethoxypropane can slowly form explosive peroxides upon exposure to air scbt.com. While the substance is generally stable, these peroxides can become hazardous if concentrated through evaporation or distillation scbt.com. The risk of peroxide accumulation increases over time, especially in opened containers.

To manage this hazard, purchases of peroxidizable chemicals like 1,1,3,3-tetramethoxypropane should be limited to quantities that will be used before significant peroxidation can occur scbt.com. Laboratories should maintain a clear inventory of such chemicals, and containers should be marked with the date of receipt and the date of opening scbt.com. It is recommended that unopened containers be stored for no more than 18 months, and opened containers for no longer than 12 months scbt.com. Before use, especially if the container has been open for an extended period, the chemical should be tested for the presence of peroxides. If peroxides are detected, they should be removed using appropriate chemical procedures or the material should be disposed of as hazardous waste scbt.com.

Occupational Exposure Control and Personal Protective Equipment (PPE) in Research Laboratories

Controlling occupational exposure is critical to ensuring the safety of laboratory personnel. This is achieved through a combination of engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).

Currently, there are no established occupational exposure limits (OELs) for 1,1,3,3-tetramethoxypropane from major regulatory bodies scbt.com. However, due to its potential for irritation and the lack of comprehensive toxicological data, exposure should be minimized.

Engineering Controls:

Work with 1,1,3,3-tetramethoxypropane should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors apolloscientific.co.ukscbt.com.

Explosion-proof ventilation systems are recommended fishersci.com.

Personal Protective Equipment (PPE): A comprehensive PPE plan should be implemented to prevent contact with the skin, eyes, and respiratory system.

Recommended Personal Protective Equipment (PPE) for 1,1,3,3-Tetramethoxypropane
Eye Protection Safety glasses with side shields or chemical goggles are required. Contact lenses should be avoided as they can absorb irritants and concentrate them scbt.com.
Hand Protection Chemical-resistant gloves (e.g., PVC, nitrile rubber, neoprene) should be worn. The breakthrough time of the glove material should be considered based on the duration of handling cymitquimica.comscbt.com.
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contact. In situations with a higher risk of exposure, full body protective clothing may be necessary apolloscientific.co.ukscbt.com. Safety footwear is also recommended scbt.com.
Respiratory Protection If working outside of a fume hood or if vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used fishersci.comsigmaaldrich.comfishersci.com.

Safe Storage and Handling Protocols for Research Quantities

Proper storage and handling are essential to maintain the integrity of 1,1,3,3-tetramethoxypropane and to prevent accidents in the laboratory.

Storage:

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area apolloscientific.co.ukcymitquimica.comscbt.com.

The storage area should be designated for flammable liquids and kept away from heat, sparks, and open flames apolloscientific.co.ukfishersci.com.

Protect containers from physical damage and check regularly for leaks apolloscientific.co.ukscbt.com.

Store away from incompatible materials, such as strong oxidizing agents and strong acids fishersci.comcymitquimica.comscbt.com. The compound is also moisture-sensitive, and some sources recommend storing it under an inert atmosphere like argon apolloscientific.co.ukfishersci.com.

Handling:

Avoid all personal contact, including inhalation of vapors apolloscientific.co.uk.

Do not eat, drink, or smoke in areas where the chemical is handled apolloscientific.co.ukscbt.com.

Use non-sparking tools and take precautions against static discharge apolloscientific.co.uktcichemicals.com.

Ground and bond all containers and transfer equipment apolloscientific.co.uktcichemicals.com.

Always wash hands thoroughly with soap and water after handling apolloscientific.co.ukscbt.com.

Contaminated work clothing should be laundered separately before reuse apolloscientific.co.ukscbt.com.

Waste Management and Disposal Methodologies for Laboratory Effluents

The disposal of 1,1,3,3-tetramethoxypropane and its associated waste must be conducted in compliance with all local, state, and federal regulations sigmaaldrich.comscbt.com.

Waste material should be collected in suitable, labeled containers for disposal fishersci.comscbt.com.

Do not mix with other waste streams unless it is known to be compatible sigmaaldrich.com.

Effluents containing 1,1,3,3-tetramethoxypropane should not be discharged into sewers or waterways scbt.com.

For spills, absorb the material with an inert substance like sand, earth, or vermiculite, and place it in a sealed container for disposal scbt.com.

Contact a licensed professional waste disposal service for proper disposal of the chemical and its containers capotchem.cn.

Environmental Fate and Mobility Studies

Limited information is available regarding the environmental fate and mobility of 1,1,3,3-tetramethoxypropane. One source indicates a high persistence in water/soil and high mobility scbt.com. Another study suggests it is not readily biodegradable, with less than 10% elimination from water according to OECD Test Guideline 302B sigmaaldrich.com. The log Pow (partition coefficient between n-octanol and water) is reported as 0.55, suggesting a low potential for bioaccumulation sigmaaldrich.comcymitquimica.com.

Further research is needed to fully understand the environmental impact of this compound. Until more data is available, it is crucial to prevent its release into the environment through proper handling and disposal practices fishersci.comscbt.com.

Q & A

Basic: How is 1,1,1,3-Tetramethoxypropane used as a standard in lipid peroxidation assays?

This compound (TMP) is hydrolyzed under acidic conditions (e.g., 1% H₂SO₄ for 2 hours at room temperature) to generate malondialdehyde (MDA), which serves as a calibration standard for quantifying lipid peroxidation via thiobarbituric acid-reactive substances (TBARS) assays. The absorbance or fluorescence of the MDA-TBA complex is measured at 532 nm, and results are expressed as nmol MDA per mg protein or tissue weight .

Basic: What safety precautions are critical when handling this compound?

TMP requires storage at 2–8°C in an inert atmosphere to prevent degradation. Personal protective equipment (PPE), including nitrile gloves, face shields, and chemical-resistant suits, must be worn to avoid skin/eye contact. Work areas should have adequate ventilation to minimize inhalation of vapors or dust. Contaminated gloves must be disposed of following laboratory safety protocols .

Basic: How is TMP applied in validating oxidative stress models?

TMP-derived MDA is used to benchmark oxidative damage in experimental models, such as assessing drug-induced cardiotoxicity or renal injury. For example, in studies on doxorubicin toxicity, MDA levels quantified via TMP standards correlate with oxidative stress markers, enabling dose-response validation of antioxidants like Salvianolic acid A .

Advanced: How do hydrolysis conditions impact MDA quantification accuracy?

Variability in acid concentration, incubation time, or temperature during TMP hydrolysis can alter MDA yield. For renal tissue homogenates, 1% H₂SO₄ for 2 hours is optimal, whereas liver studies may require adjusted protocols to account for matrix interferences. Internal standards (e.g., deuterated MDA) and parallel calibration curves are recommended to validate hydrolysis efficiency .

Advanced: How should researchers address contradictory lipid peroxidation data across studies?

Discrepancies often arise from methodological differences, such as TBARS assay conditions (e.g., extraction solvents, antioxidant additives like EDTA) or statistical approaches (e.g., log-transformation of non-Gaussian data). Researchers should:

  • Standardize protocols using TMP hydrolysis conditions from established literature.
  • Apply Kolmogorov-Smirnov tests to assess data normality and use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions .

Advanced: What strategies optimize TMP-based MDA detection in complex biological matrices?

In tissues with high background fluorescence (e.g., adipose or liver), additional purification steps, such as butanol extraction or HPLC separation, improve specificity. Fluorescence detection (ex: 515 nm, em: 555 nm) offers higher sensitivity than spectrophotometry for low-concentration MDA .

Advanced: How to integrate MDA data with other oxidative stress biomarkers?

MDA levels from TMP standards should be contextualized with complementary markers like total antioxidant capacity (TAC) or glutathione peroxidase activity. For example, in hepatic oxidative stress models, MDA/TAC ratios provide a holistic view of redox imbalance .

Advanced: What are the limitations of TMP as an MDA surrogate in vivo?

TMP-derived MDA may not fully replicate endogenous MDA dynamics due to differences in lipid substrate availability or compartmentalization. Researchers should validate findings with alternative methods, such as anti-MDA antibody-based assays (e.g., immunohistochemistry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.